3-fluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H16FNO3 and its molecular weight is 289.306. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
Disposition and Metabolism of SB-649868 in Humans
A study on the disposition and metabolism of SB-649868, a compound structurally related to the query compound, revealed its pharmacokinetic properties in humans. The study found that SB-649868 and its metabolites are primarily eliminated via feces, with a notable metabolism pathway involving oxidation of the benzofuran ring. This research highlights the compound's extensive metabolism and the potential for studying similar compounds in the context of therapeutic applications (Renzulli et al., 2011).
Potential Therapeutic Applications
Investigation of Metabolism and Disposition of GSK1322322 in Humans
Research into GSK1322322, a peptidase deformylase inhibitor, provides insight into its metabolism and disposition in the human body. The study utilized the Entero-Test for biliary sampling and revealed significant insights into the drug's metabolic pathways, including glucuronidation as a major route. This investigation into GSK1322322's pharmacokinetics underscores the importance of understanding the metabolic fate of similar therapeutic agents for optimizing their efficacy and safety profiles (Mamaril-Fishman et al., 2014).
Diagnostic and Imaging Applications
Phase 1 Evaluation of 11C-CS1P1 in Human Participants
The study on 11C-CS1P1, a radiotracer targeting the sphingosine-1-phosphate receptor, showcases its potential for evaluating inflammation in clinical populations through PET imaging. The safety, dosimetry, and biodistribution characteristics of 11C-CS1P1 were assessed, demonstrating the tracer's applicability in human studies and its potential for diagnosing and studying inflammatory diseases (Brier et al., 2022).
Wirkmechanismus
Target of Action
The primary target of the compound 3-fluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide is the von Hippel Lindau (VHL) E3 Ubiquitin Ligase . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
This compound interacts with its target, the VHL E3 Ubiquitin Ligase, in a stereoselective fashion . The compound binds to the enzyme, altering its activity and leading to changes in protein degradation within the cell .
Biochemical Pathways
The interaction of this compound with the VHL E3 Ubiquitin Ligase affects the ubiquitin-proteasome system . This system is a major pathway for protein degradation in cells, and alterations in its function can have downstream effects on numerous cellular processes .
Pharmacokinetics
The compound’s interaction with the vhl e3 ubiquitin ligase suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include changes in protein degradation patterns within the cell . These changes can affect various cellular processes and may have potential therapeutic applications .
Biochemische Analyse
Molecular Mechanism
It is unclear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Metabolic Pathways
It is unclear whether it interacts with any enzymes or cofactors, or whether it has any effects on metabolic flux or metabolite levels .
Subcellular Localization
It is unclear whether there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
3-fluoro-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c17-12-4-1-3-11(9-12)15(19)18-10-16(20)7-2-5-14-13(16)6-8-21-14/h1,3-4,6,8-9,20H,2,5,7,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHSVPAZKRFRPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=CC(=CC=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.